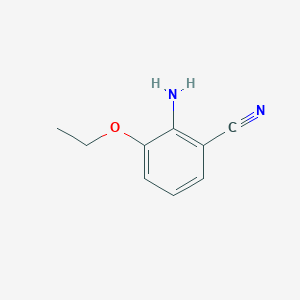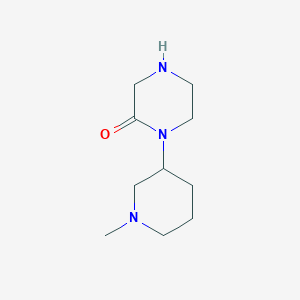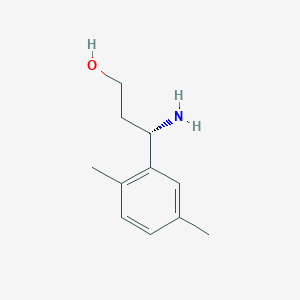![molecular formula C9H14BrNOS B13324218 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13324218.png)
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C9H14BrNOS and a molecular weight of 264.18 g/mol . This compound features a bromothiophene moiety attached to an amino alcohol structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and alcohol. One common method includes the use of 3-bromothiophene-2-carbaldehyde, which undergoes reductive amination with 2-amino-2-methylpropan-1-ol under hydrogenation conditions . The reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in the presence of a hydrogen source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NH3 (ammonia), RSH (thiols), or ROH (alcohols) in the presence of a base.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The amino alcohol structure can facilitate binding to active sites and influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-Chlorothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
- 2-{[(3-Fluorothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
- 2-{[(3-Iodothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
Uniqueness
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .
Properties
Molecular Formula |
C9H14BrNOS |
|---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
2-[(3-bromothiophen-2-yl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-9(2,6-12)11-5-8-7(10)3-4-13-8/h3-4,11-12H,5-6H2,1-2H3 |
InChI Key |
WLUHGQPUGYQJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13324138.png)
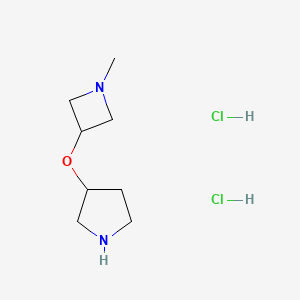
![2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13324152.png)
![11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B13324155.png)
![5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B13324162.png)
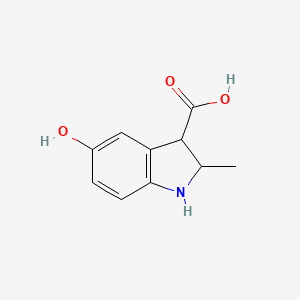
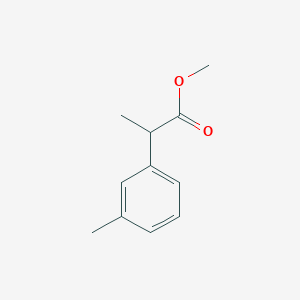
![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B13324188.png)
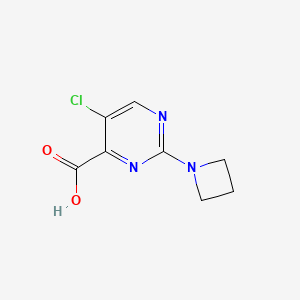
![7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13324194.png)
